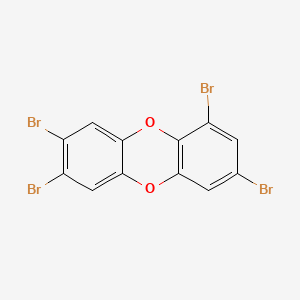![molecular formula C18H29NO4 B13444746 N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)
N-[(-)-Jasmonoyl]-(L)-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(-)-Jasmonoyl]-(L)-leucine is a conjugate of jasmonic acid and the amino acid leucine. Jasmonic acid is a plant hormone that plays a crucial role in plant defense mechanisms, growth, and development. The conjugation with leucine enhances its biological activity, making it a significant compound in plant biology and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(-)-Jasmonoyl]-(L)-leucine typically involves the esterification of jasmonic acid with leucine. This process can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to form the amide bond between jasmonic acid and leucine.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified organisms that can produce jasmonic acid and leucine in large quantities. The conjugation process is then optimized for large-scale production, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the jasmonic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the jasmonic acid structure, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, especially at the carboxyl and amino groups, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.
Applications De Recherche Scientifique
N-[(-)-Jasmonoyl]-(L)-leucine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study amide bond formation and the reactivity of jasmonic acid derivatives.
Biology: The compound is crucial in studying plant defense mechanisms, growth regulation, and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating immune responses and inflammation.
Industry: It is used in the agricultural industry to enhance plant resistance to pests and diseases, promoting sustainable farming practices.
Mécanisme D'action
N-[(-)-Jasmonoyl]-(L)-leucine exerts its effects primarily through the jasmonate signaling pathway. It binds to the COI1-JAZ coreceptor complex, leading to the degradation of JAZ repressors and the activation of jasmonate-responsive genes. This activation triggers various physiological responses, including defense against herbivores and pathogens, growth inhibition, and stress tolerance.
Comparaison Avec Des Composés Similaires
N-[(-)-Jasmonoyl]-(L)-isoleucine: Another conjugate of jasmonic acid, differing by the amino acid component.
Methyl jasmonate: A methyl ester derivative of jasmonic acid with similar biological activities.
Jasmonic acid: The parent compound with a broad range of biological functions.
Uniqueness: N-[(-)-Jasmonoyl]-(L)-leucine is unique due to its specific interaction with the COI1-JAZ coreceptor complex, leading to distinct physiological responses compared to other jasmonic acid derivatives. Its conjugation with leucine enhances its stability and biological activity, making it a valuable compound in plant biology research.
Propriétés
Formule moléculaire |
C18H29NO4 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H29NO4/c1-4-5-6-7-14-13(8-9-16(14)20)11-17(21)19-15(18(22)23)10-12(2)3/h5-6,12-15H,4,7-11H2,1-3H3,(H,19,21)(H,22,23)/b6-5-/t13-,14-,15-/m0/s1 |
Clé InChI |
BDUIIOHQSYPXRT-YSFHWQLDSA-N |
SMILES isomérique |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES canonique |
CCC=CCC1C(CCC1=O)CC(=O)NC(CC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


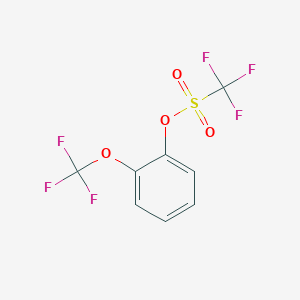
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)
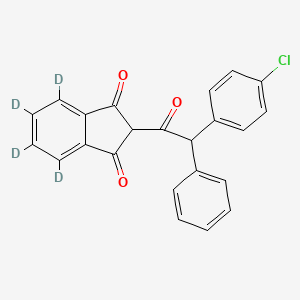

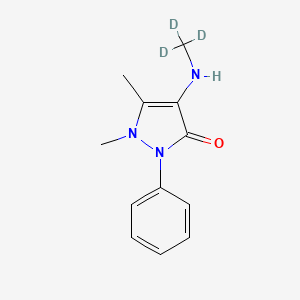
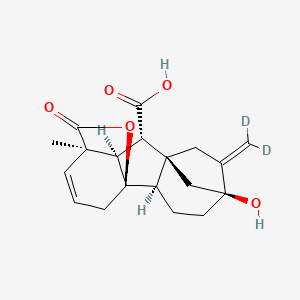


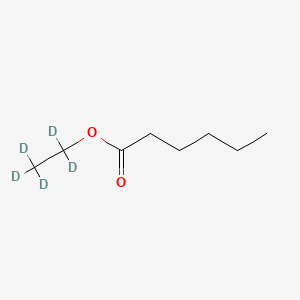
![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)

